3-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione
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Overview
Description
3-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione is a compound that features a trifluoromethyl group attached to a phenothiazine core. Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and biological behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of reagents are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine core.
Scientific Research Applications
3-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use in antipsychotic medications, and the trifluoromethyl group can enhance the pharmacological properties of these compounds.
Industry: The compound can be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability . The compound may act on dopamine receptors, similar to other phenothiazine derivatives, and influence neurotransmitter pathways in the brain .
Comparison with Similar Compounds
Similar Compounds
Trifluoperazine: A phenothiazine derivative with a trifluoromethyl group, used as an antipsychotic medication.
Fluphenazine: Another phenothiazine derivative with similar applications in psychiatry.
Chlorpromazine: A phenothiazine without a trifluoromethyl group, used as an antipsychotic.
Uniqueness
3-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to other phenothiazine derivatives. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
61174-86-5 |
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Molecular Formula |
C13H8F3NO2S |
Molecular Weight |
299.27 g/mol |
IUPAC Name |
3-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)8-5-6-10-12(7-8)20(18,19)11-4-2-1-3-9(11)17-10/h1-7,17H |
InChI Key |
HDKWQTPDCMCPOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2(=O)=O)C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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